molecular formula C13H17N3OS2 B2814479 1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea CAS No. 1396767-78-4

1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea

Cat. No.: B2814479
CAS No.: 1396767-78-4
M. Wt: 295.42
InChI Key: UFGLXNFBWRWWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea is a complex organic compound featuring a thiazole ring, a thiophene ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene rings, followed by their coupling and subsequent urea formation. Common reagents include thioamides, halogenated thiophenes, and isocyanates. Reaction conditions often involve the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition, temperature control, and product isolation ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Halogenation and other substitution reactions can occur at the thiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Palladium(II) acetate

Comparison

Compared to similar compounds, 1-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea stands out due to its unique combination of a thiazole and thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS2/c1-8(2)15-13(17)14-7-11-9(3)16-12(19-11)10-5-4-6-18-10/h4-6,8H,7H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGLXNFBWRWWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.